tert-butyl 3-amino-5-cyclopropyl-1H-pyrazole-1-carboxylate
Overview
Description
The compound “tert-butyl 3-amino-5-cyclopropyl-1H-pyrazole-1-carboxylate” is a chemical compound with the linear formula C11H17O2N3 . It has a molecular weight of 223.272 Da . The compound is solid in form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the hydrolysis of the cyano group has been used to provide the carboxamide in a yield of 79% . Additionally, an I2-TBHP (t-Butyl Hydrogen Peroxide)-catalyzed oxidative cross-coupling procedure has been reported for the preparation of 5-amino-pyrazoles .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringNC1=CC(C2CC2)=NN1C(OC(C)(C)C)=O
. The InChI key for the compound is LIRVTXMQFQGLQV-UHFFFAOYSA-N
. Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be coupled successfully with corresponding boronates or boronic acids via a Suzuki-Miyaura reaction under microwave heating .Physical and Chemical Properties Analysis
The compound is a solid . Its InChI code is1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10)
.
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 3-amino-5-cyclopropyl-1H-pyrazole-1-carboxylate is primarily recognized for its role in various synthesis processes. A notable example is its use as an intermediate in the synthesis of complex molecules. For instance, it plays a crucial role in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, as illustrated by Bobko et al. (2012). They developed a novel and efficient route for synthesizing these compounds, which are useful in various chemical applications (Bobko, Kaura, Evans, & Su, 2012).
Role in Catalytic Processes
In another study, this compound was used in an experimental setup involving palladium-catalyzed Suzuki reactions. This study, conducted by Zhang et al. (2022), underscores the compound's versatility in facilitating complex chemical reactions, particularly in the synthesis of PROTAC molecules (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-amino-5-cyclopropylpyrazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8(7-4-5-7)6-9(12)13-14/h6-7H,4-5H2,1-3H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHRHYFLKUTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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